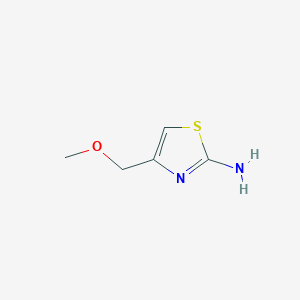

4-Fluoro-3-isopropylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-fluoro-3-isopropylbenzoic acid is not directly detailed in the provided papers. However, the synthesis of related compounds provides insight into potential synthetic routes. In the first paper, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were synthesized by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This suggests that similar methods could potentially be adapted for the synthesis of 4-fluoro-3-isopropylbenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, has been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods . These compounds exhibit a planar conformation around the carbonyl and thiourea groups, with an antiperiplanar conformation of the C=S and C=O double bonds, stabilized by intramolecular N-H...O hydrogen bonds. While the structure of 4-fluoro-3-isopropylbenzoic acid is not directly analyzed, similar techniques could be employed to determine its molecular conformation.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 4-fluoro-3-isopropylbenzoic acid specifically. However, the synthesis paper indicates that the fluorine atom on the aromatic ring can participate in reactions with isothiocyanate to form thioureas . This reactivity could be extrapolated to suggest that 4-fluoro-3-isopropylbenzoic acid may also engage in reactions typical of benzoic acids, such as esterification or amide formation, with the fluorine potentially influencing the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-isopropylbenzoic acid are not described in the provided papers. However, the presence of a fluorine atom on the aromatic ring is known to influence the acidity of benzoic acids, potentially making 4-fluoro-3-isopropylbenzoic acid more acidic than its non-fluorinated counterpart. The isopropyl group could also affect the compound's solubility in organic solvents. The vibrational properties of similar fluorinated aromatic compounds have been characterized using FTIR spectroscopy, which could be applied to 4-fluoro-3-isopropylbenzoic acid to gain insights into its vibrational spectra .

Applications De Recherche Scientifique

Anaerobic Transformation in Microbial Consortia

Research by Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading microbial consortium, using isomeric fluorophenols as analogues. This study is significant for understanding the biotransformation pathways of fluorinated compounds in environmental settings (Genthner, Townsend, & Chapman, 1989).

Biodegradation by Sphingomonas sp. HB-1

Boersma, McRoberts, Cobb, and Murphy (2004) described the biodegradation of fluorobenzoates by the bacterium Sphingomonas sp. HB-1, providing insights into the microbial pathways for breaking down fluorinated compounds, which could have implications for bioremediation strategies (Boersma et al., 2004).

Toxicant-Induced Neuronal Degeneration Detection

Schmued and Hopkins (2000) explored the use of fluorescein derivatives, including Fluoro-Jade, for detecting neuronal degeneration in brain tissue sections induced by various neurotoxicants. This research highlights the potential application of fluorinated compounds in neurotoxicology studies (Schmued & Hopkins, 2000).

Fluorobenzoic Acid Degradation by Pseudomonas sp. B13

Research by Schreiber, Hellwig, Dorn, Reineke, and Knackmuss (1980) on the cometabolism of monofluorobenzoates by Pseudomonas sp. B13 provided valuable insights into the microbial degradation pathways of fluorinated aromatic compounds, which is relevant for environmental biotechnology applications (Schreiber et al., 1980).

Fluorine-Containing Heterocyclic Compounds Synthesis

Studies by Yerande et al. (2014) and Holla, Bhat, and Shetty (2003) explored the synthesis of fluorine-containing heterocyclic compounds, demonstrating the importance of fluorinated building blocks in medicinal chemistry and drug discovery (Yerande et al., 2014) (Holla et al., 2003).

Fluorescent Probes for Sensing pH and Metal Cations

Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) developed fluorescent probes based on benzoxazole and benzothiazole analogues for sensing magnesium and zinc cations, as well as pH changes. This research signifies the potential of fluorinated compounds in the development of sensitive chemical sensors (Tanaka et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-3-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXNECYGNPZOBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634761 |

Source

|

| Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-isopropylbenzoic acid | |

CAS RN |

869990-61-4 |

Source

|

| Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.